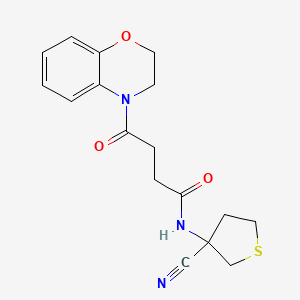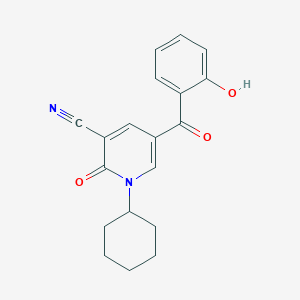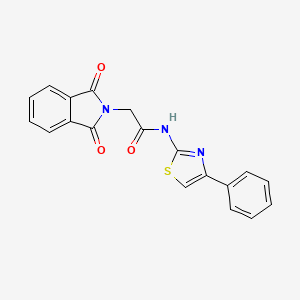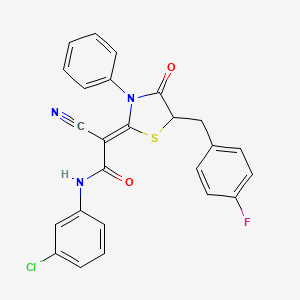
3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one, also known as BROMAZEPAM, is a chemical compound that belongs to the benzodiazepine class of drugs. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用机制
3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one acts by binding to specific receptors in the brain known as GABA-A receptors. This binding results in an increase in the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which leads to a decrease in the excitability of neurons in the brain. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are thought to be mediated by the drug's actions on GABA-A receptors in the brain.
实验室实验的优点和局限性
One advantage of using 3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one in lab experiments is that it has a well-characterized mechanism of action and a known pharmacological profile. This makes it a useful tool for studying the effects of benzodiazepines on the brain and for exploring potential therapeutic uses of these drugs.
However, one limitation of using this compound in lab experiments is that it is a controlled substance and must be handled and stored appropriately. In addition, its effects on the brain may be influenced by factors such as dosage, route of administration, and individual differences in metabolism and sensitivity to the drug.
未来方向
There are several potential future directions for research on 3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one and other benzodiazepines. These include:
1. Exploring the use of benzodiazepines as potential treatments for anxiety disorders, insomnia, and other conditions.
2. Investigating the mechanisms underlying the development of tolerance and dependence to benzodiazepines, and developing strategies to mitigate these effects.
3. Studying the effects of benzodiazepines on cognitive function, memory, and learning, and exploring potential uses of these drugs in the treatment of cognitive disorders.
4. Developing new compounds that target GABA-A receptors with greater specificity and efficacy, and exploring their potential therapeutic uses.
In conclusion, this compound is a chemical compound that has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. Further research is needed to fully understand the mechanisms underlying the effects of this drug and to explore its potential therapeutic uses.
合成方法
The synthesis of 3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one involves the reaction of 2-bromoacetophenone with 1,4-diazepane-3-thione in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-(2-bromophenyl)-1-(4-tetrahydrothiophen-3-yl)-1,4-diazepane, which is then oxidized to form this compound.
科学研究应用
3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one has been used in a variety of scientific research applications, including studies on the effects of benzodiazepines on the central nervous system, the mechanism of action of these drugs, and their potential therapeutic uses.
属性
IUPAC Name |
3-(2-bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2OS/c19-17-5-2-1-4-15(17)6-7-18(22)21-10-3-9-20(11-12-21)16-8-13-23-14-16/h1-2,4-5,16H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFREDUMHYGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2Br)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2852641.png)



![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)

![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)


![N-butyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2852656.png)


![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2852663.png)
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)
